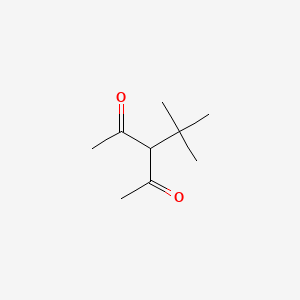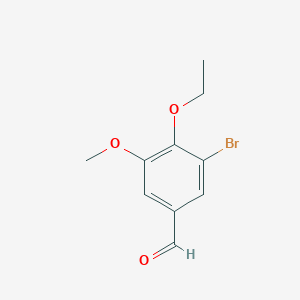
3-Tert-butylpentane-2,4-dione
Vue d'ensemble
Description
3-Tert-butylpentane-2,4-dione, commonly referred to as 3-TBD, is an organic compound that is used in the synthesis of various organic compounds. It is a colorless solid with a boiling point of 150°C and a melting point of -59°C. 3-TBD has a wide range of applications in the pharmaceutical, cosmetic, and chemical industries. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.
Applications De Recherche Scientifique
Structural and Thermal Properties
- Structural Characteristics : 3-Tert-butylpentane-2,4-dione derivatives exhibit unique structural characteristics. For instance, in a study of cyano-substituted azoderivatives of β-diketones, it was found that these compounds, derived from symmetric pentane-2,4-dione, predominantly exhibit the hydrazo form under various conditions, indicating a stable molecular structure (Mahmudov et al., 2011).
- Thermal Stability : These derivatives also demonstrate high thermal stability. This is evident from well-defined peaks of phase transition observed in thermal studies of compounds like 3-(2-Cyanophenylhydrazo)pentane-2,4-dione (Mahmudov et al., 2011).
Synthesis and Chemical Reactions
- Synthetic Applications : this compound derivatives are valuable in synthesis. For instance, the preparation of geometric isomers of 2-(tert-butyl)-4-phenyloxetane, starting from a related compound, 4,4-dimethyl-1-phenylpentane-1,3-dione, showcases the versatility of these compounds in organic synthesis (Perna et al., 2017).
- Chemical Reactions : In another study, the reaction between tert-butyl isocyanide and trifluoromethylated β-diketones led to the formation of new fluorinated furan derivatives, highlighting the chemical reactivity of these compounds in creating novel structures (Mosslemin et al., 2004).
Tautomerism and Bonding
- Tautomeric Forms : The diketone radical cations of compounds like 2,4-pentanedione and 3-methylpentane-2,4-dione exhibit both ketonic and enolic forms. These forms are characterized by different spectroscopic methods, providing insights into the molecular dynamics and stability of these compounds (Nuzhdin et al., 2007).
- Hydrogen Bonding : β-Diketone derivatives like 3-(4′-biphenyl)pentane-2,4-dione predominantly exist as enol tautomers, featuring very strong hydrogen bonds. This characteristic has implications for their chemical behavior and potential applications (Emsley et al., 1988).
Applications in Molecular Studies
- Molecular Structure Analysis : Studies involving Density Functional Theory (DFT) calculations on derivatives like 3-(ortho-methoxyphenylthio) pentane-2,4-dione provide valuable insights into molecular structures and bonding, which are crucial for understanding the chemical properties and potential applications of these compounds (Zahedi-Tabrizi et al., 2015).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 3-Tert-butylpentane-2,4-dione are not well-defined. Diketones can participate in a variety of biochemical reactions, including redox reactions and the formation of complexes with metal ions. .
Pharmacokinetics
It is a liquid at room temperature , which suggests that it may be absorbed through the skin or mucous membranes. Its molecular weight of 156.22 suggests that it could be distributed throughout the body, but specific distribution patterns are unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its stability may be affected by temperature, pH, and the presence of other chemicals. Its efficacy may be influenced by the concentration of the compound and the presence of other substances that can interact with it. .
Propriétés
IUPAC Name |
3-tert-butylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(10)8(7(2)11)9(3,4)5/h8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSTYSFZVKPLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295563 | |
| Record name | 3-tert-butylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13221-94-8 | |
| Record name | 13221-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-tert-butylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)










![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)
